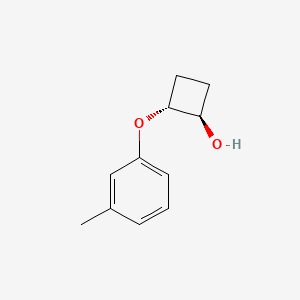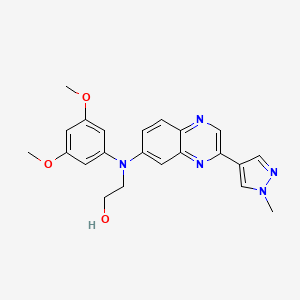
2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol is a complex organic compound that features a quinoxaline core, a pyrazole ring, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol typically involves multi-step organic reactions. One common approach includes the formation of the quinoxaline core through the condensation of o-phenylenediamine with a diketone. The pyrazole ring can be introduced via cyclocondensation reactions involving hydrazines and 1,3-diketones. The final step often involves the coupling of the quinoxaline and pyrazole intermediates with the dimethoxyphenyl group under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of halogenated quinoxaline or pyrazole derivatives.
科学的研究の応用
2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neural signaling pathways .
類似化合物との比較
Similar Compounds
N1-(3,5-Dimethoxyphenyl)-N2-isopropyl-N1-(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)ethane-1,2-diamine: Shares a similar core structure but with different substituents.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and dimethoxyphenyl group but differs in its overall structure.
Uniqueness
2-((3,5-Dimethoxyphenyl)(3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
特性
分子式 |
C22H23N5O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
2-(3,5-dimethoxy-N-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]anilino)ethanol |
InChI |
InChI=1S/C22H23N5O3/c1-26-14-15(12-24-26)22-13-23-20-5-4-16(10-21(20)25-22)27(6-7-28)17-8-18(29-2)11-19(9-17)30-3/h4-5,8-14,28H,6-7H2,1-3H3 |
InChIキー |
OOWSKBMTGLHFAR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)N(CCO)C4=CC(=CC(=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


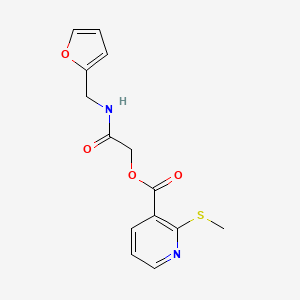
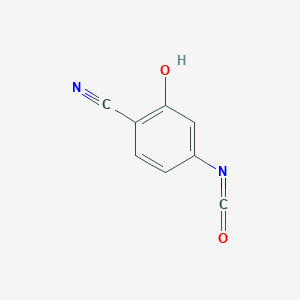

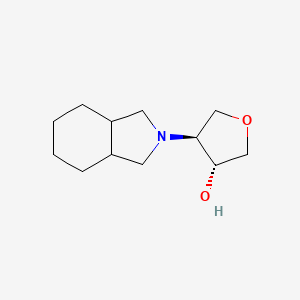


![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)
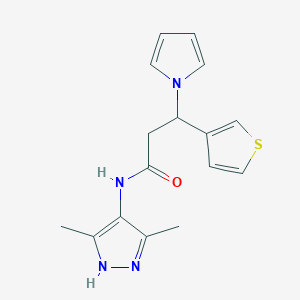
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354471.png)
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B13354477.png)
